(2-Cyclohexylpyrimidin-5-yl)boronic acid
Description
(2-Cyclohexylpyrimidin-5-yl)boronic acid (CAS: 2225177-34-2) is a boronic acid derivative featuring a pyrimidine ring substituted with a cyclohexyl group at the 2-position and a boronic acid moiety at the 5-position. Its molecular formula is C₁₀H₁₅BN₂O₂, with a molar mass of 206.06 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize heteroarylpyrimidines, which are critical intermediates in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H15BN2O2 |
|---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
(2-cyclohexylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8,14-15H,1-5H2 |
InChI Key |
LTXGQIDVYZXRRM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2CCCCC2)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
The following table summarizes key structural analogs of (2-cyclohexylpyrimidin-5-yl)boronic acid, highlighting differences in substituents, properties, and applications:
Key Structural and Functional Differences :
Electron Effects: Methoxy and amino groups lower the pKa of boronic acids, facilitating diol complexation (e.g., glucose sensing) . Chlorine substituents (as in 4-chloro derivatives) increase electrophilicity, enhancing reactivity in Suzuki couplings .
Solubility and Pharmacokinetics: Amino-substituted analogs exhibit high aqueous solubility but suffer from peptide bond instability in vivo, necessitating structural modifications (e.g., urea scaffolds) . The cyclohexyl group may improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies, though direct evidence is lacking .
Biological Activity: Peptide boronic acids with amino groups (e.g., bortezomib) are potent proteasome inhibitors but require stabilization against enzymatic degradation . Methoxy-substituted analogs are used in pH-responsive devices and glycan recognition due to their reversible diol binding .
Physicochemical Properties :
- Theoretical studies on (2-benzyloxy-pyrimidin-5-yl)boronic acid (a structural analog) reveal a dipole moment of 1.20–1.58 Debye and a HOMO-LUMO gap of ~5.3 eV, suggesting moderate electronic stability . The cyclohexyl variant likely exhibits similar properties but with reduced polarity due to its aliphatic substituent .
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